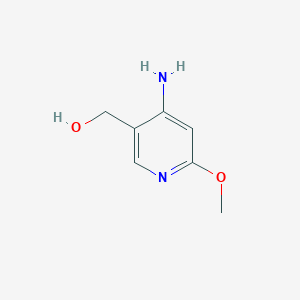

(4-Amino-6-methoxypyridin-3-yl)methanol

Description

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(4-amino-6-methoxypyridin-3-yl)methanol |

InChI |

InChI=1S/C7H10N2O2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-3,10H,4H2,1H3,(H2,8,9) |

InChI Key |

MNLLRDPNHVUYPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)N)CO |

Origin of Product |

United States |

Preparation Methods

Diazotization and Hydrolysis Route

A key method involves the diazotization of amino groups on pyridine intermediates under acidic aqueous conditions, followed by hydrolysis to introduce the hydroxymethyl group.

-

- Acidic medium using mineral acids or preferably glacial acetic acid.

- Water to acid ratio ranging from 9:1 to 1:1.

- Sodium nitrite as the diazotizing agent, either solid or in solution.

- Temperature maintained between -20°C to 50°C, optimally -5°C to 10°C.

-

- The amino-substituted pyridine is diazotized to form a diazonium salt.

- Hydrolysis under these conditions leads to the formation of the corresponding hydroxymethyl derivative.

- The product is extracted into an organic solvent such as methylene chloride, dried, filtered, and purified by bulb tube distillation.

Nucleophilic Substitution and Reduction

Another approach involves nucleophilic aromatic substitution on halogenated pyridine derivatives followed by reduction steps to introduce the hydroxymethyl group.

-

- Starting with halogenated methoxypyridine derivatives (e.g., 2,6-dibromo-3-methoxypyridine).

- Nucleophilic substitution with appropriate nucleophiles (e.g., sodium methoxide) to install methoxy groups.

- Subsequent reduction of ester or aldehyde intermediates to hydroxymethyl groups using reducing agents such as lithium tri(tert-butoxy)aluminum hydride.

-

- This method allows selective introduction of the methoxy and hydroxymethyl functionalities on the pyridine ring.

Gabriel Synthesis for Aminomethyl Derivatives

For the amino group introduction on the pyridinylmethanol scaffold, Gabriel synthesis is employed:

- Starting from the corresponding (methoxypyridin-3-yl)methanol.

- Conversion to the aminomethyl derivative through reaction with phthalimide potassium salt or similar reagents.

- Subsequent hydrazinolysis or other deprotection to yield the free amine.

This method is valuable for preparing (4-Amino-6-methoxypyridin-3-yl)methanol hydrochloride salts used in further synthetic transformations.

Oxidation and Functional Group Interconversions

- Oxidation of methyl or methylene groups adjacent to the pyridine ring can be achieved using manganese(IV) oxide in dichloromethane at room temperature.

- Controlled oxidation steps enable conversion between alcohols, aldehydes, and acids or chlorides for further functionalization.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Diazotization & Hydrolysis | Sodium nitrite, Glacial acetic acid, H2O | -5 to 10 | Aqueous acidic medium | Water:acid ratio 9:1 to 1:1, extraction with CH2Cl2 |

| Nucleophilic Substitution | Sodium methoxide | Room temp | Methanol | Introduces methoxy group |

| Reduction | Lithium tri(tert-butoxy)aluminum hydride | 0 to 25 | THF or suitable solvent | Converts esters/aldehydes to hydroxymethyl |

| Gabriel Synthesis | Phthalimide potassium salt, hydrazine | Reflux | Ethanol or similar | Amination of methanol derivative |

| Oxidation | MnO2 | 20 | Dichloromethane | Converts alcohol to aldehyde or ketone |

Research Findings and Optimization Notes

- The diazotization method is preferred for its mild conditions and high selectivity for hydroxymethylation of amino-substituted pyridines.

- Control of temperature and acid concentration is critical to avoid side reactions and degradation.

- Nucleophilic substitution followed by reduction allows for modular synthesis of substituted methoxypyridines with hydroxymethyl groups.

- Gabriel synthesis provides a clean route to introduce amino functionality without over-alkylation.

- Purification by bulb tube distillation or chromatography ensures high purity of the final compound.

- Metabolic stability studies on related methoxypyridinylmethanol derivatives indicate that hydroxymethyl groups are susceptible to oxidation, which can be modulated by substituent pattern on the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(4-Amino-6-methoxypyridin-3-yl)methanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Amino-6-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyridine Methanol Derivatives

Structural and Substituent Analysis

The following pyridine methanol derivatives share structural similarities with (4-Amino-6-methoxypyridin-3-yl)methanol but differ in substituent type, position, and electronic effects:

Electronic and Steric Effects

- Amino Group vs. Chloro/Methyl: The amino group in the target compound provides strong electron-donating effects, enhancing the ring’s basicity and nucleophilicity compared to chloro (electron-withdrawing) or methyl (weakly donating) substituents .

- Methoxy Position: Methoxy at position 6 (target) vs. position 4 (e.g., (6-Chloro-4-methoxypyridin-3-yl)methanol) alters resonance effects, impacting charge distribution and interaction with biological targets .

- Steric Considerations: Methyl groups in compounds like (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol hinder access to the pyridine ring, reducing reactivity in substitution reactions compared to the less sterically crowded target compound .

Physicochemical Properties

- Solubility: The target compound’s amino and hydroxymethyl groups likely improve water solubility compared to methyl- or chloro-substituted analogs (e.g., (6-Chloro-4-methoxypyridin-3-yl)methanol) .

- Stability: Chloro-substituted derivatives (e.g., ) may exhibit greater thermal stability due to reduced electron density, whereas amino-substituted compounds could be prone to oxidation .

Biological Activity

(4-Amino-6-methoxypyridin-3-yl)methanol is an organic compound that has garnered attention for its significant biological activity, particularly within medicinal chemistry. This compound is characterized by a pyridine ring substituted with an amino group and a methoxy group, contributing to its potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : Approximately 154.18 g/mol

- Structural Features :

- Pyridine ring

- Hydroxymethyl group

- Amino and methoxy substituents

The biological activity of (4-Amino-6-methoxypyridin-3-yl)methanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in crucial metabolic pathways. The presence of the hydroxymethyl and amino groups allows for the formation of hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity and receptor binding, leading to potential therapeutic effects.

Biological Activity

Research indicates that (4-Amino-6-methoxypyridin-3-yl)methanol exhibits the following biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes implicated in disease processes, such as phosphodiesterase (PDE) inhibitors.

- Anticancer Properties : Preliminary studies suggest that it may have a role in cancer therapy by inhibiting tumor growth through interference with specific signaling pathways.

- Antimicrobial Activity : There are indications of efficacy against certain microbial strains, although further studies are required to establish its full spectrum of antimicrobial activity.

In Vitro Studies

A study highlighted the interaction of (4-Amino-6-methoxypyridin-3-yl)methanol with specific proteins associated with disease mechanisms. Molecular docking studies revealed favorable interactions with enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of (4-Amino-6-methoxypyridin-3-yl)methanol can be compared with other pyridine derivatives. The following table summarizes key features of structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| (5-Amino-6-methoxypyridin-3-yl)methanol | CHNO | Contains an additional amino group; potential for broader bioactivity |

| (6-Methoxypyridin-3-yl)methanol | CHNO | Lacks the amino substitution; primarily used as a synthetic intermediate |

| (4-Chloro-6-methoxypyridin-3-yl)methanol | CHClNO | Chlorine substitution alters reactivity; studied for different pharmacological effects |

Case Studies

- PDE5 Inhibitors : In a recent study involving new quinoline-based PDE5 inhibitors, compounds structurally related to (4-Amino-6-methoxypyridin-3-yl)methanol demonstrated significant potency and metabolic stability, indicating that similar structural modifications could enhance therapeutic efficacy .

- Anticancer Research : Investigations into the anticancer properties of pyridine derivatives have shown promising results, where compounds exhibiting structural similarities to (4-Amino-6-methoxypyridin-3-yl)methanol inhibited proliferation in various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.